

A Comparative Guide to C646-Based PROTACs for CBP/p300 Degradation

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Proteolysis Targeting Chimeras (PROTACs) developed using the CBP/p300 inhibitor **C646**. It evaluates their performance against alternative PROTACs targeting the same proteins and includes detailed experimental data and protocols to support further research and development in this area.

Introduction to C646-Based PROTACs

The lysine acetyltransferases CREB-binding protein (CBP) and p300 are crucial transcriptional co-activators implicated in the development of various cancers.[1][2][3] Proteolysis Targeting Chimeras (PROTACs) represent a novel therapeutic modality that induces targeted protein degradation through the ubiquitin-proteasome system.[4][5] By linking a target protein-binding ligand to an E3 ubiquitin ligase ligand, PROTACs create a ternary complex that leads to the ubiquitination and subsequent degradation of the protein of interest.

C646 is a known catalytic inhibitor of CBP/p300.[1] Researchers have leveraged **C646** as a warhead to develop PROTACs aimed at degrading these key epigenetic regulators. This guide focuses on two such **C646**-based PROTACs, herein referred to as Compound 1 and Compound 2, and compares their efficacy with other notable CBP/p300-targeting PROTACs.

Performance Comparison of CBP/p300 PROTACs



The following tables summarize the performance of **C646**-based PROTACs and alternative CBP/p300 degraders based on available experimental data.

Table 1: C646-Based PROTACs vs. C646 Inhibitor

Compound	Target(s)	E3 Ligase Ligand	Linker	Antiprolifer ative IC50 (SU-DHL-10 cells)	Reference
Compound 1	CBP/p300	Thalidomide (CRBN)	PEG-based (longer)	3.44 μΜ	[1]
Compound 2	CBP/p300	Thalidomide (CRBN)	PEG-based (shorter)	6.44 μΜ	[1]
C646	CBP/p300	-	-	12.15 μΜ	[1]

Key Finding: Both **C646**-based PROTACs, Compound 1 and Compound 2, demonstrated significantly more potent antiproliferative activity in the SU-DHL-10 lymphoma cell line compared to the parent inhibitor **C646**.[1] Compound 1, with a longer polyethylene glycol (PEG)-based linker, was found to be more active than Compound 2, suggesting that the linker length plays a crucial role in the formation of a productive ternary complex for CBP/p300 degradation.[1]

Table 2: Alternative Advanced CBP/p300 PROTACs



PROTAC Name	Warhead (Target Ligand)	E3 Ligase Ligand	DC50	Dmax	Cell Line	Referenc e
JQAD1	A-485 (HAT inhibitor)	Cereblon (CRBN)	≤ 31.6 nM (for p300)	>95%	Kelly (neuroblast oma)	[6]
CBPD-409	GNE-049 (Bromodo main inhibitor)	Cereblon (CRBN)	0.2 - 0.4 nM	>95%	VCaP, LNCaP, 22Rv1 (prostate cancer)	[7][8][9][10] [11]
JET-209	Undisclose d	Cereblon (CRBN)	0.05 nM (CBP), 0.2 nM (p300)	>95%	RS4;11 (leukemia)	[12]

Note on Metrics:

- DC50: The concentration of a PROTAC that results in 50% degradation of the target protein.
- Dmax: The maximum percentage of protein degradation achieved.

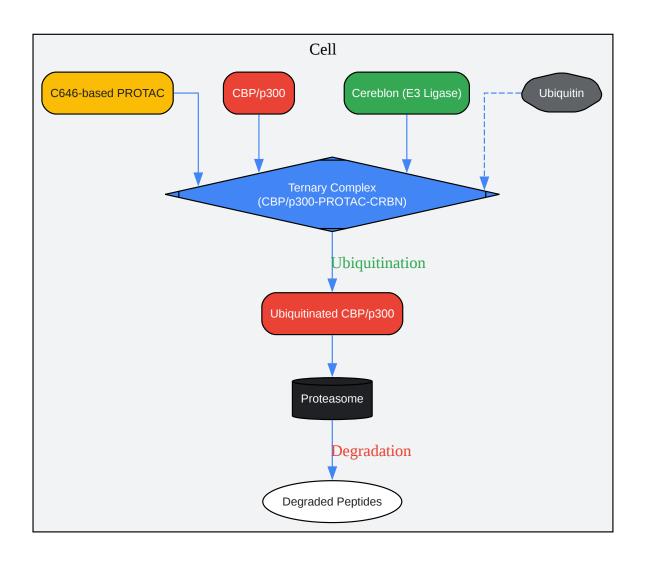
Key Finding: Alternative PROTACs for CBP/p300, such as JQAD1, CBPD-409, and JET-209, which utilize different warheads targeting either the histone acetyltransferase (HAT) domain or the bromodomain, have demonstrated exceptionally high potency in degrading their targets, with DC50 values in the nanomolar and even sub-nanomolar range.

Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

The fundamental mechanism of action for a **C646**-based PROTAC involves the recruitment of the E3 ubiquitin ligase Cereblon (CRBN) to the target proteins CBP and p300, leading to their ubiquitination and subsequent degradation by the proteasome.





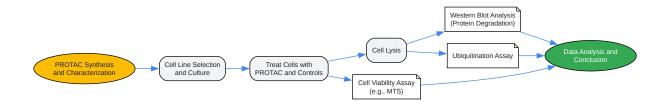
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Caption: C646-PROTAC mediated degradation of CBP/p300.

Experimental Workflow for PROTAC Evaluation

A typical workflow for assessing the efficacy of a novel PROTAC involves a series of in vitro experiments to confirm target engagement, degradation, and cellular effects.





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Caption: Standard workflow for evaluating PROTAC efficacy.

Detailed Experimental Protocols

Western Blot for Protein Degradation

This protocol is essential for visually confirming and quantifying the degradation of target proteins.

- Cell Lysis:
 - After treating cells with the PROTAC for the desired time, wash the cells with ice-cold PBS.
 - Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Incubate on ice for 15-30 minutes, followed by centrifugation to pellet cell debris.
 - Collect the supernatant containing the protein lysate.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA or Bradford assay.
- Sample Preparation and Electrophoresis:
 - Normalize protein concentrations for all samples.



- Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
- Load equal amounts of protein onto an SDS-PAGE gel.
- Run the gel until adequate separation of proteins is achieved.
- Protein Transfer:
 - Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against the target protein (e.g., CBP, p300) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
 - Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
 - Wash again and visualize the protein bands using an ECL substrate and an imaging system.

2. MTS Assay for Cell Viability

This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.

- Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a serial dilution of the PROTAC, C646, and vehicle control.
- Incubation: Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C.
- MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[1]
 [2][3]
- Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.



- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
- 3. In-Cell Ubiquitination Assay

This assay confirms that the degradation of the target protein is mediated by the ubiquitinproteasome system.

- Cell Transfection (Optional): For enhanced detection, cells can be transfected with plasmids expressing tagged ubiquitin (e.g., His-Ub or HA-Ub).
- PROTAC and Proteasome Inhibitor Treatment:
 - Treat cells with the PROTAC of interest.
 - As a crucial control, pre-treat a set of cells with a proteasome inhibitor (e.g., MG132)
 before adding the PROTAC. This should block degradation and lead to an accumulation of the ubiquitinated target protein.
- Immunoprecipitation:
 - Lyse the cells under denaturing conditions to preserve ubiquitination.
 - Immunoprecipitate the target protein (e.g., CBP or p300) using a specific antibody.
- Western Blot Analysis:
 - Run the immunoprecipitated samples on an SDS-PAGE gel.
 - Perform a Western blot and probe with an anti-ubiquitin antibody to detect the
 polyubiquitinated forms of the target protein. An increased smear of high-molecular-weight
 bands in the PROTAC-treated and proteasome inhibitor-cotreated samples indicates
 successful ubiquitination.

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